7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound is a heterocyclic molecule featuring a fused pyrimido[2,1-b][1,3]thiazine core substituted with ethyl, methyl, and ethylthio groups, along with a carboxamide linkage to a 1,3,4-thiadiazole ring. Its structural complexity arises from the fusion of sulfur-containing heterocycles, which are known to influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
7-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S3/c1-4-10-8(3)16-14-20(12(10)22)6-9(7-24-14)11(21)17-13-18-19-15(25-13)23-5-2/h9H,4-7H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZVSPRZHPGYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NN=C(S3)SCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. It belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the synthesis, characterization, and biological activities of this compound based on various research findings.
Chemical Structure and Synthesis
This compound features a unique structure with multiple functional groups that enhance its biological interactions. The synthesis typically involves multi-step reactions using alkylating agents to introduce ethylthio groups into the thiadiazole framework. Reaction conditions such as temperature and atmosphere are carefully controlled to optimize yields and minimize by-products. The final product is often purified through column chromatography.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. For instance, derivatives containing the thiadiazole moiety have demonstrated effectiveness against pathogens such as Xanthomonas axonopodis and Mucor species .
- Anticancer Properties : Thiadiazole derivatives are known for their anticancer activities. Studies have indicated that these compounds can inhibit cell proliferation by interacting with specific enzymes or receptors involved in cancer progression .
The biological effects of this compound likely stem from its interactions with various biological targets. Binding affinity studies suggest that it may inhibit enzymes critical for cell proliferation or bacterial growth. The presence of the thiadiazole ring enhances lipophilicity and allows efficient cellular membrane penetration .
Case Studies and Research Findings
Several studies provide insight into the biological activity of thiadiazole derivatives:
-
Antibacterial Activity : A study found that certain thiadiazole derivatives exhibited median effective concentration (EC50) values lower than traditional treatments against Xanthomonas species .
Compound EC50 (μg/ml) Target Pathogen 5k 22 Xanthomonas axonopodis 5g 15 Xanthomonas oryzae - Anticancer Efficacy : Research has highlighted the potential of thiadiazole derivatives in cancer therapy. For example, compounds with the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines in vitro .
Pharmacological Profile
The pharmacological profile of This compound suggests good oral bioavailability and metabolic stability. These properties are crucial for developing effective therapeutic agents.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds structurally related to 7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various plant pathogens such as Xanthomonas oryzae and Fusarium graminearum, suggesting its potential use in agricultural applications to protect crops from diseases .
Anti-inflammatory Potential
The compound may also act as an inhibitor of cyclooxygenase (COX) enzymes:
- Some derivatives have demonstrated selective COX-II inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib . This suggests that the compound could be developed into a therapeutic agent for treating inflammatory conditions.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study focused on a series of thiadiazole derivatives found that certain compounds showed significant antibacterial effects against Xanthomonas oryzae pv. oryzicola. The results indicated a correlation between structural features and antimicrobial activity .
Case Study 2: COX-II Inhibition
Another investigation detailed the design and evaluation of novel COX-II inhibitors based on thiadiazole scaffolds. Compounds derived from similar structures exhibited promising anti-inflammatory effects with low ulcerogenic potential . This reinforces the potential for developing new anti-inflammatory drugs from related chemical frameworks.
Summary of Findings
The compound This compound shows promising applications primarily in:
- Agricultural Chemistry : As an antimicrobial agent to combat plant diseases.
- Pharmaceuticals : As a potential anti-inflammatory drug targeting COX enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido-Oxazine Derivatives
describes 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile , which shares a pyrimido-oxazine scaffold but differs in substituents and ring composition:
- Substituents: The ethylthio group at position 5 of the thiadiazole ring (target compound) vs. a methylthio group in the oxazine analog may increase lipophilicity and membrane permeability .
Thiazolo[3,2-a]pyrimidine Derivatives
highlights ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which share a sulfur-containing fused ring system but differ in substitution patterns:
- The ethylthio-thiadiazole moiety in the target compound may confer distinct redox properties compared to the aryl groups in thiazolopyrimidines .
Thiadiazole-Containing Cephalosporins
lists cephalosporin derivatives with 1,3,4-thiadiazole substituents, such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid :
- Key Differences :
- The target compound lacks the β-lactam core critical for antibiotic activity but retains the thiadiazole moiety, which is associated with enzyme inhibition .
- The ethylthio group in the target compound may reduce steric hindrance compared to bulkier substituents in cephalosporins, altering target specificity .
Q & A
Q. What are the established synthetic routes for this compound?
The primary synthesis involves cyclization of intermediates derived from N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides. Key steps include:
- Reacting isothiocyanate derivatives with hydrazides in ethanol under reflux to form thiosemicarbazides .
- Cyclization in DMF with iodine and triethylamine, leading to sulfur elimination and heterocyclic ring formation .
- Purification via column chromatography and structural validation using NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- IR spectroscopy to identify functional groups (e.g., C=O, NH, C-S-C) .
- 1H/13C NMR for mapping hydrogen and carbon environments, particularly distinguishing thiadiazole and pyrimidine moieties .
- Mass spectrometry (FAB or ESI) to confirm molecular ion peaks and fragmentation patterns .
- X-ray diffraction for resolving crystallographic ambiguities in intermediates .
Q. How are intermediates isolated and characterized during synthesis?
Intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide are isolated via:
- Acid-catalyzed cyclization in concentrated H₂SO₄, followed by ice quenching and filtration .
- Co-crystallization strategies to stabilize transient intermediates for X-ray analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Use multi-technique validation : Cross-reference NMR assignments with IR and mass data to resolve ambiguities (e.g., distinguishing tautomeric forms) .
- Co-crystallization : Stabilize intermediates for single-crystal X-ray diffraction, as demonstrated for thioacetamide derivatives .
- Computational modeling : Predict spectral profiles using DFT calculations to align with experimental observations .
Q. What strategies optimize cyclization efficiency in heterocyclic ring formation?
- Solvent selection : DMF or H₂SO₄ enhances cyclization rates by stabilizing transition states .
- Catalyst screening : Triethylamine aids in deprotonation, while iodine promotes sulfur elimination .
- Reaction monitoring : Use TLC (Silufol UV-254, chloroform:acetone 3:1) to track progress and adjust heating durations .
Q. How should researchers design experiments to evaluate antimicrobial activity?
- pH-dependent assays : Test activity across pH gradients, as thiadiazole derivatives show pH-sensitive interactions with microbial targets .
- Control variables : Include standard antibiotics (e.g., ampicillin) and measure MIC/MBC values via broth microdilution .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What computational tools aid in mechanistic studies of heterocyclization?
- Molecular docking : Investigate binding affinities of intermediates with enzymes like GSK-3β to predict bioactivity .
- Process simulation : Integrate COMSOL Multiphysics to model reaction kinetics and optimize parameters like temperature and stoichiometry .
Q. How can synthetic byproducts be minimized during large-scale synthesis?
- Stepwise quenching : Terminate reactions at 80–90% completion to avoid side-product formation, as seen in thiadiazole-triazine syntheses .
- Membrane separation : Use nanofiltration to isolate pure products from complex reaction mixtures .
Q. What are the challenges in scaling up thiadiazole-pyrimidine hybrid synthesis?
- Thermal instability : Optimize reflux conditions to prevent decomposition (e.g., use ethanol instead of DMSO) .
- Particle engineering : Employ spray drying or milling to improve solubility and bioavailability .
Methodological Guidance
Q. How to validate synthetic reproducibility across laboratories?
Q. What analytical workflows address low yields in final steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
